Methyl 4-methoxythiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxythiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-9-5-3-6(11-4-5)7(8)10-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXYSDHMZUIGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505564 | |
| Record name | Methyl 4-methoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5118-05-8 | |
| Record name | Methyl 4-methoxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Methoxythiophene 2 Carboxylate and Its Analogues
Direct Esterification and Carboxylation Routes to Thiophene (B33073) Esters
One of the most straightforward methods for synthesizing thiophene esters involves the functionalization of an already formed thiophene core. This can be achieved through the esterification of a corresponding carboxylic acid or by direct carboxylation and subsequent esterification of the thiophene ring.
Esterification of Thiophene Carboxylic Acids
The direct esterification of thiophene carboxylic acids is a conventional and widely used method for preparing esters like methyl 4-methoxythiophene-2-carboxylate. google.com This process typically involves reacting the corresponding thiophene-2-carboxylic acid with an alcohol in the presence of a catalyst. google.com
Common catalysts that accelerate the reaction include mineral acids such as sulfuric acid or hydrogen halides, as well as sulfonic acids or acidic ion exchangers. google.com To drive the reaction equilibrium towards the formation of the ester, the water produced during the reaction is often removed. This can be accomplished by methods like azeotropic distillation or by using a dehydrating agent such as dicyclohexylcarbodiimide (B1669883). google.com
An alternative approach involves the conversion of the thiophene-2-carboxylic acid to a more reactive derivative, such as a thiophene-2-carbonyl halide (fluoride, chloride, or bromide). This activated intermediate is then reacted with the desired alcohol. This reaction is typically carried out in the presence of a basic acid acceptor to neutralize the hydrogen halide byproduct. google.com Suitable bases include aliphatic, aromatic, or heterocyclic amines like triethylamine, pyridine, or 4-dimethylaminopyridine, as well as alkali metal carbonates such as sodium or potassium carbonate. google.com The oxidation of 2-acetylthiophene is a practical method for preparing the precursor, thiophene-2-carboxylic acid. wikipedia.org
| Reactants | Conditions | Product | Notes |
| Thiophene-2-carboxylic acid, Alcohol | Acid catalyst (e.g., H₂SO₄), removal of water | Thiophene-2-carboxylate (B1233283) ester | Equilibrium-driven reaction. google.com |
| Thiophene-2-carbonyl halide, Alcohol | Acid acceptor (e.g., triethylamine, pyridine) | Thiophene-2-carboxylate ester | Reaction with a more reactive acid derivative. google.com |
Formation of 2-Thiophenecarboxylic Acid Esters via Thiophene Alkylation and Alcoholysis
A direct route to synthesize 2-thiophenecarboxylic acid esters from thiophenes has been developed using a carbon tetrachloride-alcohol reagent system in the presence of specific metal catalysts. This method has been shown to produce esters in yields ranging from 44–85%. semanticscholar.orgresearchgate.net The most effective catalysts for this transformation are VO(acac)₂, Fe(acac)₃, and Mo(CO)₆. researchgate.net
The proposed reaction mechanism involves the initial alkylation of the thiophene ring with carbon tetrachloride, which leads to the formation of a 2-trichloromethylthiophene intermediate. This is followed by the alcoholysis of this intermediate, yielding the corresponding 2-thiophenecarboxylate ester. researchgate.net Another proposed pathway suggests the oxidation of methanol (B129727) by tetrachloromethane to form methyl hypochlorite and formaldehyde. The thiophene then undergoes hydroxymethylation, and the resulting 2-hydroxymethylthiophene is oxidized by methyl hypochlorite to the carboxylic acid, which is subsequently esterified in the presence of excess methanol. semanticscholar.org
This method provides a direct conversion of substituted thiophenes to their corresponding 2-carboxylic esters. For example, the reaction of 2-ethylthiophene using this system results in the insertion of the ester group at the 5-position while leaving the ethyl group intact. semanticscholar.org
| Thiophene Substrate | Catalyst | Reagents | Product | Yield |
| Thiophene | VO(acac)₂ | CCl₄, CH₃OH | Methyl 2-thiophenecarboxylate | 45% semanticscholar.org |
| Thiophene | Fe(acac)₃ | CCl₄, CH₃OH | Methyl 2-thiophenecarboxylate | 44-85% (total yield range) semanticscholar.org |
| 2-Ethylthiophene | Fe(acac)₃ | CCl₄, CH₃OH | Methyl 5-ethyl-2-thiophenecarboxylate | 64% semanticscholar.org |
Thiophene Ring Construction Strategies for this compound Frameworks
Building the thiophene ring with the desired substituents already in place is a powerful strategy for synthesizing complex thiophene derivatives. Several named reactions are particularly useful for constructing the thiophene-2-carboxylate framework.
Fiesselmann Thiophene Synthesis for 3-Hydroxy-2-thiophenecarboxylic Acid Derivatives
The Fiesselmann thiophene synthesis is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgsemanticscholar.org This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base. wikipedia.orgsemanticscholar.orgresearchgate.net The resulting 3-hydroxy group can serve as a synthetic handle for further functionalization, including conversion to a methoxy (B1213986) group.
The reaction mechanism begins with the deprotonation of the thioglycolic acid ester, which then attacks the triple bond of the alkyne. wikipedia.org A subsequent addition to the resulting double bond occurs. wikipedia.org The cyclization is initiated by the deprotonation of a thioglycolic acid ester moiety. wikipedia.org The final steps involve elimination and tautomerization to yield the aromatic 3-hydroxythiophene product. wikipedia.org This synthesis is an extension of the Woodward condensation. researchgate.net
| Reactants | Base | Product Type | Ref. |
| α,β-acetylenic esters, Thioglycolic acid derivatives | Base (e.g., Sodium methoxide) | 3-Hydroxy-2-thiophenecarboxylic acid derivatives | wikipedia.orgsemanticscholar.org |
| Cyclic β-ketoester, Thioglycolic acid | Sodium alcoholate | Bicyclic alkyl 3-hydroxythiophene-2-carboxylates | wikipedia.orgwikiwand.com |
Gewald Reaction for Aminothiophene-2-carboxylate Derivatives
The Gewald reaction is a multicomponent condensation that provides a versatile route to poly-substituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org The resulting 2-amino-3-alkoxycarbonylthiophene can be a precursor to the target molecule, where the amino group can be further modified or replaced.
The first step of the Gewald reaction mechanism is a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile. wikipedia.org The subsequent steps involving the addition of sulfur, cyclization, and tautomerization lead to the final 2-aminothiophene product. wikipedia.org The reaction conditions are generally mild, making it a popular choice in heterocyclic synthesis. researchgate.net Variations of the reaction, including the use of microwave irradiation, have been shown to improve reaction times and yields. wikipedia.orgumich.edu
| Carbonyl Compound | Activated Nitrile | Base | Product Type | Ref. |
| Ketone or Aldehyde | α-cyanoester | Amine (e.g., morpholine) | Polysubstituted 2-aminothiophene-3-carboxylate | organic-chemistry.orgwikipedia.org |
| Methylketone derivatives | Methyl cyanoacetate | Amine | 2-Aminothiophene-3-carboxylate | researchgate.net |
Paal-Knorr Thiophene Synthesis Approaches
The Paal-Knorr thiophene synthesis is a classic method for constructing the thiophene ring by reacting a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.org Commonly used sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orgquora.com
The mechanism involves the conversion of the 1,4-dicarbonyl compound to a thionated intermediate, followed by cyclization and dehydration to form the aromatic thiophene ring. quora.com While the exact mechanism is still a subject of discussion, it is generally accepted that it does not proceed through a furan intermediate, as was once hypothesized. organic-chemistry.org Microwave-assisted Paal-Knorr condensations have been shown to be efficient, providing good yields of thiophenes. organic-chemistry.org This method is particularly useful for synthesizing thiophenes that can be further functionalized to introduce the desired ester and methoxy groups.
| Reactants | Sulfurizing Agent | Product Type | Ref. |
| 1,4-Dicarbonyl compound | Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent | Substituted thiophene | organic-chemistry.orgquora.com |
Hinsberg Synthesis of Thiophene Carboxylates
The Hinsberg synthesis is a classical method for the formation of the thiophene ring. This reaction typically involves the condensation of an α-diketone with diethyl thiodiglycolate in the presence of a base. The mechanism is understood to proceed through a Stobbe-type condensation. While the primary products of the traditional Hinsberg synthesis are 3,4-disubstituted thiophene-2,5-dicarboxylates, variations of this method can be applied to synthesize a range of substituted thiophene carboxylates. The reaction is valued for its ability to construct the thiophene core with substituents at specific positions, which is a foundational step for creating more complex molecules.
Functional Group Interconversions and Advanced Coupling Reactions
Radical Bromination of Methyl Thiophene Carboxylates for Derivatization
Radical bromination serves as a powerful tool for the functionalization of methyl thiophene carboxylates, enabling the introduction of bromine atoms that can be further elaborated into other functional groups. A notable advancement in this area is the use of visible-light-induced radical processes. For instance, ethyl 4-(bromomethyl)thiophene-3-carboxylate derivatives can be synthesized from 4-methylthiophene precursors using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under visible light irradiation. rsc.org This method is advantageous due to its high atom economy, environmentally friendly reagents, and mild reaction conditions, proceeding at ambient temperature and under an air atmosphere. rsc.org
The reaction is initiated by the generation of a bromine radical, which then selectively brominates the methyl group on the thiophene ring. This transformation is highly valuable for creating reactive intermediates that can participate in subsequent cross-coupling reactions or nucleophilic substitutions, thereby providing a pathway to a diverse array of derivatives.
Below is a table summarizing the substrate scope for the visible-light-induced bromination of various substituted 4-methylthiophene-3-carboxylates.
| Entry | Substrate | Product | Yield (%) |
| 1 | Ethyl 4-methylthiophene-3-carboxylate | Ethyl 4-(bromomethyl)thiophene-3-carboxylate | 85 |
| 2 | Methyl 4-methylthiophene-3-carboxylate | Methyl 4-(bromomethyl)thiophene-3-carboxylate | 82 |
| 3 | Ethyl 2,4-dimethylthiophene-3-carboxylate | Ethyl 2-methyl-4-(bromomethyl)thiophene-3-carboxylate | 78 |
| 4 | Ethyl 5-chloro-4-methylthiophene-3-carboxylate | Ethyl 5-chloro-4-(bromomethyl)thiophene-3-carboxylate | 88 |
Data is representative of typical yields for this type of reaction.
Palladium-Catalyzed Direct Arylation of Thiophene Carboxylate Systems
Palladium-catalyzed direct C-H arylation has emerged as a highly efficient and atom-economical method for the synthesis of aryl-substituted thiophenes. This approach avoids the pre-functionalization of the thiophene ring (e.g., halogenation or conversion to an organometallic reagent) by directly coupling a C-H bond with an aryl halide. This methodology is particularly useful for the arylation of thiophene carboxylate systems, allowing for the introduction of aryl groups at specific positions on the thiophene core.
The reaction conditions typically involve a palladium catalyst, such as palladium(II) acetate, a ligand (though sometimes ligandless conditions are effective), a base (e.g., potassium carbonate or potassium acetate), and a high-boiling point solvent like N,N-dimethylacetamide (DMAc). The choice of base can be crucial in preventing side reactions, such as amination, when working with amino-substituted thiophenes.
The direct arylation of thiophene derivatives has been successfully applied to a wide range of substrates, including those with electron-donating and electron-withdrawing groups on both the thiophene and the aryl halide.
The following table illustrates the scope of the palladium-catalyzed direct arylation of a thiophene carboxylate derivative with various aryl bromides.
| Entry | Thiophene Substrate | Aryl Bromide | Product | Yield (%) |
| 1 | Methyl thiophene-2-carboxylate | Bromobenzene | Methyl 5-phenylthiophene-2-carboxylate | 75 |
| 2 | Methyl thiophene-2-carboxylate | 4-Bromoanisole | Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 80 |
| 3 | Methyl thiophene-2-carboxylate | 4-Bromobenzonitrile | Methyl 5-(4-cyanophenyl)thiophene-2-carboxylate | 88 |
| 4 | Methyl thiophene-2-carboxylate | 3-Bromopyridine | Methyl 5-(pyridin-3-yl)thiophene-2-carboxylate | 65 |
Yields are illustrative of typical outcomes for this reaction.
Multi-Component Reactions for Substituted Thiophenes
Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The Gewald reaction is a prominent example of an MCR used for the synthesis of highly substituted 2-aminothiophenes. scispace.comwikipedia.orgmdpi.comnih.gov This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org
The products of the Gewald reaction, 2-aminothiophene-3-carboxylates (or cyanides), are versatile intermediates that can be further modified. The amino and carboxylate groups provide handles for a wide range of chemical transformations, making this MCR a valuable tool for generating libraries of diverse thiophene derivatives. The reaction is known for its operational simplicity, mild conditions, and generally high yields. semanticscholar.orgumich.edu
Below is a table showcasing the diversity of substituted 2-aminothiophenes that can be synthesized via the Gewald reaction.
| Entry | Carbonyl Compound | Activated Nitrile | Base | Product | Yield (%) |
| 1 | Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 90 |
| 2 | Acetone | Malononitrile | Diethylamine | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 75 |
| 3 | Acetophenone | Ethyl cyanoacetate | Morpholine | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | 85 |
| 4 | Propanal | Malononitrile | Triethylamine | 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile | 70 |
Data is representative of yields reported for the Gewald reaction.
Synthesis of Key Precursors for this compound Derivatives
Preparation of Methyl 3-amino-4-methylthiophene-2-carboxylate
Methyl 3-amino-4-methylthiophene-2-carboxylate is a crucial precursor for the synthesis of a variety of more complex thiophene-containing compounds. A common and effective method for its preparation involves the reaction of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride.
The synthesis is typically carried out in a solvent such as acetonitrile or N,N-dimethylformamide. The reaction mixture is heated to reflux for several hours. Upon cooling and workup, which often involves basification with ammonia and extraction with an organic solvent, the desired product is obtained. Yields for this reaction are generally good, often exceeding 60%. For example, one procedure reports a yield of 64% when the reaction is performed in acetonitrile. Another protocol, utilizing N,N-dimethylformamide in the presence of ferric chloride and cyanuric chloride, reports a significantly higher yield of 96.5%.
This precursor, with its amino and carboxylate functionalities, is well-suited for further derivatization through reactions such as diazotization, acylation, and participation in palladium-catalyzed cross-coupling reactions.
Synthesis of Methyl 4-bromo-3-methoxythiophene-2-carboxylate
The proposed synthesis commences with the starting material, methyl 3-methoxythiophene-2-carboxylate. The bromination is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. Acetonitrile is a common solvent for such reactions, which are often carried out at or below room temperature to control selectivity and minimize the formation of byproducts.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The thiophene ring, being electron-rich, is susceptible to attack by the electrophilic bromine species generated from the brominating agent. The methoxy and carboxylate groups on the thiophene ring direct the substitution to the C4 and C5 positions. Due to the electronic and steric influences of the existing substituents, the bromination is expected to occur regioselectively at the C4 position.
Upon completion of the reaction, a standard aqueous work-up is employed to quench any remaining reagents and remove byproducts. The crude product is then purified, typically by column chromatography, to yield the desired Methyl 4-bromo-3-methoxythiophene-2-carboxylate.
While a specific literature source detailing this exact transformation with the reference number researchgate.net could not be located within the scope of the search, the principles of electrophilic bromination of thiophene systems are well-established. For instance, the regioselective bromination of 2-methylbenzo[b]thiophene using NBS in acetonitrile proceeds smoothly at room temperature, affording the brominated product in high yield. Similarly, various alkylthiophenes can be effectively brominated using reagents like N-bromosuccinimide or a combination of hydrobromic acid and hydrogen peroxide. google.com
The resulting Methyl 4-bromo-3-methoxythiophene-2-carboxylate serves as a valuable intermediate in organic synthesis. For example, it has been utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct more complex molecular architectures.
Table 1: Proposed Reaction Scheme for the Synthesis of Methyl 4-bromo-3-methoxythiophene-2-carboxylate
| Step | Reactant | Reagents and Conditions | Product |
| 1 | Methyl 3-methoxythiophene-2-carboxylate | N-Bromosuccinimide (NBS), Acetonitrile, 0°C to room temperature | Methyl 4-bromo-3-methoxythiophene-2-carboxylate |
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Methoxythiophene 2 Carboxylate
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring of Methyl 4-methoxythiophene-2-carboxylate
The thiophene ring, being an electron-rich aromatic system, is generally susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgtotal-synthesis.com The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents attached to the ring. masterorganicchemistry.com In the case of this compound, the ring is substituted with an activating methoxy (B1213986) group (-OCH₃) at the 4-position and a deactivating methyl carboxylate group (-COOCH₃) at the 2-position.
The directing effects of the substituents determine the position of the incoming electrophile:
Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It directs incoming electrophiles to the ortho and para positions relative to itself.
Methyl Carboxylate Group (-COOCH₃): This is a deactivating group because it withdraws electron density from the ring through both inductive and resonance effects. It directs incoming electrophiles to the meta position.
In this compound, the positions available for substitution are C3 and C5. The directing effects of the existing substituents on these positions are as follows:
Position C5: This position is ortho to the activating methoxy group and meta to the deactivating ester group. Both groups, therefore, direct substitution to this position.
Position C3: This position is ortho to both the activating methoxy group and the deactivating ester group. The directing effects are conflicting at this position.
Due to the concerted directing influence of both the activating and deactivating groups towards the C5 position, electrophilic aromatic substitution is strongly favored to occur at this site. Research on similarly substituted thiophenes confirms this reactivity pattern. For instance, the direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate, a palladium-catalyzed reaction that proceeds via C-H activation, occurs exclusively at the C5 position. researchgate.net This provides strong evidence that the C5 position is the most nucleophilic and sterically accessible site for electrophilic attack.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of 4-OCH₃ Group | Influence of 2-COOCH₃ Group | Predicted Outcome |
|---|---|---|---|
| C3 | Activating (ortho) | Deactivating (ortho) | Disfavored |
Reactions Involving the Methyl Ester Group
The methyl ester functionality at the C2 position is a key site for various nucleophilic acyl substitution reactions, allowing for the conversion of the ester into other important functional groups.
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 4-methoxythiophene-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.
Basic hydrolysis, also known as saponification, is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in the presence of a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) to ensure miscibility. commonorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion. A final protonation step during acidic workup yields the carboxylic acid.
Acid-catalyzed hydrolysis is a reversible process and requires a large excess of water to drive the equilibrium toward the carboxylic acid product. commonorganicchemistry.comgoogle.com The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). google.com
Table 2: General Conditions for Ester Hydrolysis
| Condition | Reagents | Typical Solvents | Description |
|---|---|---|---|
| Basic | NaOH, KOH, or LiOH | Water/Methanol, Water/THF | Irreversible reaction driven to completion by formation of the carboxylate salt. commonorganicchemistry.comchemspider.com |
The ester can be converted into an amide by reaction with a primary or secondary amine. This direct amidation often requires high temperatures or the use of a catalyst, such as titanium(IV) isopropoxide, to facilitate the reaction. researchgate.net A more common approach involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid as described above. The resulting carboxylic acid is then "activated" using a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and reacted with the desired amine to form the amide bond under milder conditions.
Reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol (B145695) or methanol, results in the formation of 4-methoxythiophene-2-carbohydrazide. This reaction, known as hydrazinolysis, proceeds via nucleophilic attack of the hydrazine on the ester carbonyl carbon. The resulting carbohydrazides are stable compounds and serve as versatile intermediates for the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles.
Transformations Involving the Methoxy Substituent
The methoxy group on the thiophene ring is an ether linkage and can be cleaved to yield a hydroxyl group (a phenol-like thiophene derivative), though this transformation typically requires harsh reaction conditions. The cleavage of aryl methyl ethers is most commonly achieved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃). These reagents are effective but can be incompatible with other sensitive functional groups in the molecule, such as the ester group, which may be hydrolyzed under these conditions.
Derivatization Pathways and Product Formation
The various reactions described above allow for the derivatization of this compound into a wide range of other compounds. These pathways highlight its role as a versatile synthetic building block.
Electrophilic substitution at the C5 position can introduce a variety of substituents, such as nitro groups (nitration), halogens (halogenation), or acyl groups (Friedel-Crafts acylation), leading to a diverse array of 2,4,5-trisubstituted thiophenes.
Hydrolysis of the ester to 4-methoxythiophene-2-carboxylic acid provides a key intermediate that can be used in further reactions, such as the formation of amides, acid chlorides, or other esters.
Amidation and hydrazinolysis of the ester group directly yield amides and carbohydrazides, which are important functional groups in medicinal chemistry and materials science.
Cleavage of the methoxy group would produce a 4-hydroxythiophene derivative, opening up another avenue for functionalization at the 4-position.
The combination of these transformations allows for the systematic modification of the molecule at three distinct positions (C2-ester, C4-methoxy, and C5-ring position), making this compound a valuable scaffold for the synthesis of complex, highly functionalized thiophene derivatives.
Condensation Reactions of Thiophene Carboxhydrazides
The initial step in leveraging the reactivity of this compound for condensation reactions is its conversion to the corresponding carbohydrazide (B1668358). This is typically achieved through hydrazinolysis, a standard procedure where the ester is refluxed with hydrazine hydrate in a suitable solvent like ethanol. This reaction efficiently substitutes the methoxy group of the ester with a hydrazinyl group (-NHNH2) to yield 4-methoxythiophene-2-carbohydrazide. hhu.deresearchgate.net
This carbohydrazide is a valuable synthetic intermediate due to the nucleophilic nature of its terminal amino group. It readily undergoes condensation reactions with various electrophilic partners, most notably the carbonyl group of aldehydes and ketones. thermofisher.com This reaction, often catalyzed by a small amount of acid, proceeds via a nucleophilic addition-elimination mechanism to form stable hydrazone derivatives, specifically N-acylhydrazones (NAH). researchgate.netcolorado.edu The reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final C=N double-bonded hydrazone product. colorado.edu
The versatility of this reaction allows for the synthesis of a wide array of hydrazone derivatives by simply varying the aldehyde or ketone reactant. These reactions generally proceed in good to excellent yields under mild conditions. researchgate.netmdpi.com
Table 1: Examples of Condensation Reactions with Thiophene Carbohydrazide Analogues This table is illustrative of typical condensation reactions that 4-methoxythiophene-2-carbohydrazide is expected to undergo, based on documented reactions of similar thiophene carbohydrazides.
| Reactant (Aldehyde) | Catalyst | Solvent | Product (N-Acylhydrazone) | Yield (%) | Reference |
| Benzaldehyde | HCl | Ethanol | N'-(phenylmethylene)-4-methoxythiophene-2-carbohydrazide | 42-96% | researchgate.net |
| 4-Chlorobenzaldehyde | HCl | Ethanol | N'-(4-chlorobenzylidene)-4-methoxythiophene-2-carbohydrazide | 42-96% | researchgate.net |
| 4-Nitrobenzaldehyde | HCl | Ethanol | N'-(4-nitrobenzylidene)-4-methoxythiophene-2-carbohydrazide | 42-96% | researchgate.net |
| 2-Hydroxybenzaldehyde | HCl | Ethanol | N'-(2-hydroxybenzylidene)-4-methoxythiophene-2-carbohydrazide | 42-96% | researchgate.net |
Cyclization Reactions to Fused Heterocyclic Systems (e.g., Thieno[3,2-d]pyrimidines)
The synthesis of fused heterocyclic systems such as thieno[3,2-d]pyrimidines from a thiophene-2-carboxylate (B1233283) scaffold is a widely employed strategy in medicinal chemistry. researchgate.net However, this transformation critically requires the presence of an amino group at the C-3 position of the thiophene ring to facilitate the necessary cyclization. Therefore, the direct precursor for this reaction is typically a methyl 3-aminothiophene-2-carboxylate derivative, not the 4-methoxy analogue. nih.govmdpi.com
Starting from a 3-aminothiophene-2-carboxylate, the pyrimidine (B1678525) ring is constructed by reacting the C-3 amino group and the C-2 ester group with a reagent that provides the missing atoms for the new ring. Common strategies include:
Reaction with Formamide (B127407): Heating the 3-aminothiophene ester with formamide or formic acid leads to the formation of a thieno[3,2-d]pyrimidin-4(3H)-one. semanticscholar.org
Reaction with Urea (B33335): Fusion of the amino ester with urea at high temperatures results in the formation of a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. researchgate.net
Reaction with Isothiocyanates: Treatment with an isothiocyanate yields a thiourea (B124793) intermediate, which can then be cyclized, often with a coupling agent like EDCI·HCl, to form a 2-aminothieno[3,2-d]pyrimidine. mdpi.com
These thienopyrimidinones can be further functionalized. For instance, treatment with phosphoryl oxychloride (POCl3) converts the pyrimidinone into a 4-chlorothieno[3,2-d]pyrimidine, which is a versatile intermediate for subsequent nucleophilic substitution reactions to introduce various amine, ether, or thioether functionalities at the C-4 position. mdpi.comsemanticscholar.orgnih.gov
Table 2: Reagents for Cyclization of 3-Aminothiophene-2-carboxylates to Thieno[3,2-d]pyrimidines
| Reagent | Resulting Fused System | Reference |
| Formamide | Thieno[3,2-d]pyrimidin-4(3H)-one | semanticscholar.org |
| Urea | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | researchgate.net |
| N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by an amine | N-substituted-thieno[3,2-d]pyrimidin-4(3H)-one | nih.gov |
| Ethoxycarbonyl isothiocyanate followed by an amine and EDCI | 2,4-Disubstituted-thieno[3,2-d]pyrimidine | mdpi.com |
Isothiocyanate and Thiourea Derivative Formation
The 4-methoxythiophene-2-carbohydrazide intermediate is a key precursor for the synthesis of thiourea derivatives. Thioureas are a class of organosulfur compounds characterized by the N-C(=S)-N core. A common route to access these compounds from a carbohydrazide involves a two-step process leading to an isothiocyanate, or more directly, through reaction with an existing isothiocyanate. rdd.edu.iq
One of the most direct methods to synthesize a thiourea-type structure from 4-methoxythiophene-2-carbohydrazide is through its reaction with an appropriate isothiocyanate (R-N=C=S). This reaction forms a thiosemicarbazide (B42300), which incorporates the thiourea moiety. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, resulting in the N-acylthiosemicarbazide product. nih.gov
Alternatively, isothiocyanates themselves can be synthesized from related precursors. A standard laboratory method involves the reaction of a primary amine with carbon disulfide or the treatment of an acyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. rdd.edu.iqorganic-chemistry.org The resulting acyl isothiocyanate is a reactive intermediate that readily reacts with primary or secondary amines to yield N,N'-disubstituted thiourea derivatives. rdd.edu.iqresearchgate.net
Table 3: Synthesis of Thiourea Derivatives
| Starting Material | Reagent(s) | Intermediate | Final Product Type | Reference |
| 4-Methoxythiophene-2-carbohydrazide | Phenyl isothiocyanate | - | N-Acylthiosemicarbazide | nih.gov |
| 4-Methoxybenzoyl chloride (analogue) | Potassium thiocyanate (KSCN) | 4-Methoxybenzoyl isothiocyanate | N-Acylthiourea | rdd.edu.iq |
| Primary/Secondary Amine | Carbon disulfide (CS2) | Dithiocarbamate salt | Symmetrical/Unsymmetrical Thiourea | organic-chemistry.org |
Theoretical and Experimental Elucidation of Reaction Mechanisms
The mechanisms of the reactions involving this compound and its derivatives are generally well-understood through established principles of organic chemistry, supported by experimental and computational studies on analogous systems.
Condensation to Hydrazones: The formation of N-acylhydrazones from 4-methoxythiophene-2-carbohydrazide and an aldehyde or ketone follows a classical nucleophilic addition-elimination pathway. colorado.edu The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazide onto the electrophilic carbonyl carbon. This step is reversible and often acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbon atom. The resulting tetrahedral carbinolamine intermediate is unstable and undergoes rapid, acid-catalyzed dehydration (elimination of a water molecule) to form the final, thermodynamically stable product with a C=N double bond (the imine functionality of the hydrazone). researchgate.net
Cyclization to Thieno[3,2-d]pyrimidines: The mechanism for the formation of the thieno[3,2-d]pyrimidine (B1254671) ring from a 3-aminothiophene-2-carboxylate precursor involves an intramolecular cyclization. For example, when reacting with formamide, the 3-amino group is first formylated to yield an N-formyl intermediate. This is followed by an intramolecular nucleophilic attack from the amide nitrogen onto the C-2 ester's carbonyl carbon. This attack forms a tetrahedral intermediate which then eliminates a molecule of methanol, leading to the formation of the fused pyrimidinone ring system. Computational studies on related inverse electron demand Diels-Alder (IEDDA) reactions leading to pyrimidines have highlighted the role of acid catalysis in facilitating both the initial cycloaddition and subsequent elimination steps. pku.edu.cn The Dimroth rearrangement is another relevant mechanistic pathway in the synthesis of substituted thieno[2,3-d]pyrimidines, involving a ring-opening and ring-closing sequence. scielo.br
Formation of Thiourea Derivatives: The synthesis of thioureas or thiosemicarbazides is mechanistically straightforward. The reaction of a nucleophile, such as the terminal nitrogen of 4-methoxythiophene-2-carbohydrazide, with an isothiocyanate proceeds via a direct nucleophilic addition mechanism. The electron-rich nitrogen atom attacks the central carbon of the electrophilic isothiocyanate group (-N=C=S). This breaks the C=S pi bond, with the electron pair moving to the sulfur atom, forming a transient zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable thiourea or thiosemicarbazide product. researchgate.net
Advanced Spectroscopic and Structural Characterization in Thiophene Carboxylate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For "Methyl 4-methoxythiophene-2-carboxylate," both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming its structure.
Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of a related compound, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, distinct signals for the methoxy (B1213986) and methyl ester protons are observed. For "this compound," one would expect to see characteristic signals for the two methoxy group protons and the methyl ester protons, each with a chemical shift influenced by their respective electronic environments. The protons on the thiophene (B33073) ring would also exhibit specific chemical shifts and coupling patterns, providing crucial information about their positions on the heterocyclic ring.
Based on analogous structures, the expected ¹H NMR data for "this compound" would likely show singlets for the methoxy and methyl ester protons, and distinct signals for the thiophene ring protons.
Table 1: Representative ¹H NMR Data for a Structurally Similar Thiophene Derivative
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiophene Ring-H | 7.0 - 8.0 | m |
| 4-OCH₃ | ~3.9 | s |
| COOCH₃ | ~3.8 | s |
Note: This data is for a related compound and is presented for illustrative purposes. Actual chemical shifts for "this compound" may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
Key expected signals in the ¹³C NMR spectrum would include those for the carbonyl carbon of the ester group (typically in the range of 160-180 ppm), the carbons of the thiophene ring, and the carbons of the methoxy and methyl ester groups (usually in the range of 50-60 ppm). The specific chemical shifts of the thiophene ring carbons would be influenced by the positions of the methoxy and carboxylate substituents.
Table 2: Representative ¹³C NMR Data for a Structurally Similar Thiophene Derivative
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165.0 |
| Thiophene Ring C | 110.0 - 150.0 |
| 4-OCH₃ | ~60.0 |
| COOCH₃ | ~52.0 |
Note: This data is for a related compound and is presented for illustrative purposes. Actual chemical shifts for "this compound" may vary.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of "this compound," the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Predicted mass spectrometry data for "this compound" (C₇H₈O₃S) suggests a monoisotopic mass of 172.0194 Da. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the loss of specific fragments such as the methoxy or methyl ester groups.
Table 3: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 173.0267 |
| [M+Na]⁺ | 195.0086 |
| [M-H]⁻ | 171.0121 |
Note: This data is predicted and has not been experimentally confirmed.
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its functional groups.
Table 4: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1700 - 1730 |
| C-O (Ester, Ether) | Stretch | 1000 - 1300 |
| C-H (Alkyl, Aromatic) | Stretch | 2800 - 3100 |
| C=C (Thiophene) | Stretch | 1400 - 1600 |
Note: These are general ranges and the exact positions of the absorption bands for "this compound" may differ.
X-ray Diffraction (XRD) Studies for Solid-State Structure Determination
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" would be characterized by absorption bands corresponding to π→π* and n→π* transitions.
The conjugated system of the thiophene ring, extended by the methoxy and carboxylate groups, would be expected to result in absorption maxima in the UV region. The exact position and intensity of these absorptions are sensitive to the solvent polarity. Studies on similar thiophene dyes have shown that the absorption maximum (λmax) can shift depending on the solvent used. biointerfaceresearch.com
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Modeling of Methyl 4 Methoxythiophene 2 Carboxylate
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to model the electronic structure of molecules. dntb.gov.ua DFT calculations are used to determine optimized geometry, electronic distribution, and reactivity indices, providing a theoretical framework to support experimental findings. ymerdigital.com For Methyl 4-methoxythiophene-2-carboxylate, DFT studies would elucidate the influence of the methoxy (B1213986) and methyl carboxylate substituents on the thiophene (B33073) ring's aromaticity and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure.
Conformational analysis, often performed by scanning the potential energy surface (PES) through the rotation of key dihedral angles, is crucial for identifying the most stable conformer(s). mdpi.comresearchgate.net In the case of this compound, the key rotations would be around the C2-C(carbonyl) bond and the C4-O(methoxy) bond. Theoretical studies on similar molecules, like 2-methoxythiophene, have shown that the orientation of the methoxy group relative to the thiophene ring significantly impacts the molecule's stability and electronic properties. dergipark.org.tr The planarity of the thiophene ring is a key feature, though minor puckering can occur. The optimized geometry would provide the foundation for all subsequent electronic property calculations.
Table 1: Illustrative Optimized Geometrical Parameters for a Thiophene Ring System (based on related compounds) Note: This table provides expected ranges and values for a substituted thiophene ring based on computational studies of similar molecules, as specific data for this compound is not available.
| Parameter | Bond/Angle | Expected Value |
| Bond Length (Å) | C=C | 1.37 - 1.42 |
| C-S | 1.75 - 1.78 | |
| C-C (ring) | 1.41 - 1.44 | |
| C-O (methoxy) | ~1.36 | |
| C=O (ester) | ~1.21 | |
| Bond Angle (°) | C-S-C | ~92 |
| C-C-S | ~111 | |
| C-C-C | ~113 | |
| Dihedral Angle (°) | C-C-O-C (methoxy) | ~0 or ~180 |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com A smaller gap suggests higher reactivity and lower stability. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the methoxy group, which act as π-donors. The LUMO is likely to be distributed over the electron-withdrawing methyl carboxylate group and the thiophene ring. The HOMO-LUMO gap would quantify the molecule's susceptibility to electronic excitation. researchgate.net
Table 2: Illustrative Electronic Properties Calculated from FMO Analysis (based on 2-methoxythiophene) Note: The following data for 2-methoxythiophene illustrates the typical outputs of an FMO analysis. Similar calculations would yield specific values for this compound. dergipark.org.tr
| Parameter | Symbol | Illustrative Value (eV) |
| HOMO Energy | EHOMO | -5.91 |
| LUMO Energy | ELUMO | -0.33 |
| HOMO-LUMO Gap | ΔE | 5.58 |
| Ionization Potential | I | 5.91 |
| Electron Affinity | A | 0.33 |
| Electronegativity | χ | 3.12 |
| Chemical Hardness | η | 2.79 |
| Chemical Softness | S | 0.18 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. dergipark.org.tr It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor areas), prone to nucleophilic attack. mdpi.com
In this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the carbonyl group in the ester and the methoxy group, making them sites for electrophilic interaction. The most positive potential (blue) would be expected around the hydrogen atoms. The thiophene ring itself would display intermediate potential, reflecting its aromatic character but influenced by the attached functional groups. mdpi.comresearchgate.net
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer, hyperconjugation, and delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Fukui Function Analysis for Reactive Sites
Fukui functions are local reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ymerdigital.com The analysis calculates the change in electron density at a specific atomic site when an electron is added or removed.
fk+ : Indicates the propensity of site k for nucleophilic attack (accepting an electron).
fk- : Indicates the propensity of site k for electrophilic attack (donating an electron).
fk0 : Indicates the propensity of site k for radical attack.
For this compound, Fukui analysis would likely predict that the carbonyl carbon of the ester group and certain carbon atoms on the thiophene ring are the most probable sites for nucleophilic attack. Conversely, the sulfur and oxygen atoms, along with the π-system of the ring, would be identified as likely sites for electrophilic attack.
Quantum Chemical Calculations for Spectroscopic Data Correlation
Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data. escholarship.org By simulating spectra computationally, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of the molecule's structure and properties. nih.govchemrxiv.org
For this compound, DFT calculations could be used to predict its vibrational spectra (Infrared and Raman). This involves computing the vibrational frequencies corresponding to the normal modes of the molecule. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO→LUMO excitations. materialsciencejournal.orgnih.gov
In Silico Approaches for Structure-Activity Relationship (SAR) Derivation
In silico Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for identifying the key molecular features that contribute to a compound's biological activity. These computational approaches enable the prediction of a compound's activity based on its chemical structure, thereby guiding the design of more potent and selective analogs. For thiophene derivatives, in silico SAR studies often involve the generation of quantitative structure-activity relationship (QSAR) models.
The process typically begins with the compilation of a dataset of thiophene compounds with known biological activities against a specific target. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., molecular weight, logP, polar surface area, and electronic properties), are then calculated for each compound. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are employed to build a mathematical model that correlates these descriptors with the observed biological activity.
For a hypothetical SAR study of this compound and its analogs, a set of derivatives could be designed by modifying the substituents on the thiophene ring. The table below illustrates a potential set of analogs and their corresponding calculated molecular descriptors, which would be fundamental to a QSAR analysis.
| Compound | R1 Group | R2 Group | Molecular Weight (g/mol) | logP | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| This compound | -OCH3 | -COOCH3 | 172.19 | 1.35 | 53.46 |
| Analog 1 | -OH | -COOCH3 | 158.16 | 0.89 | 63.69 |
| Analog 2 | -OCH3 | -COOH | 158.16 | 1.08 | 63.69 |
| Analog 3 | -OCH3 | -CONH2 | 157.18 | 0.64 | 72.69 |
| Analog 4 | -Cl | -COOCH3 | 176.61 | 2.01 | 26.30 |
The resulting QSAR model would provide insights into how different functional groups and physicochemical properties influence the biological activity. For instance, such a study might reveal that electron-withdrawing groups at the 2-position and a moderate lipophilicity are crucial for optimal activity. This information is invaluable for the rational design of new, more effective thiophene-based therapeutic agents.
Molecular Docking Investigations with Biological Targets (e.g., Protein Tyrosine Phosphatase 1B)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target like Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a well-validated target for the treatment of type 2 diabetes and obesity.
In a typical molecular docking study, the three-dimensional structures of both the ligand and the protein are used. The ligand is then placed into the binding site of the protein, and its conformational flexibility is explored to find the most stable binding mode, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed.
The following table presents hypothetical docking results for this compound and its analogs against PTP1B, illustrating the type of data generated in such an investigation.
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -7.5 | Arg47, Asp48, Tyr46 | Hydrogen Bond, Hydrophobic |
| Analog 1 (-OH) | -8.2 | Arg47, Asp48, Gln262 | Hydrogen Bond |
| Analog 2 (-COOH) | -8.9 | Arg47, Asp48, Ser216 | Hydrogen Bond, Electrostatic |
| Analog 3 (-CONH2) | -8.5 | Arg47, Asp48, Gln262, Phe182 | Hydrogen Bond, Pi-Pi Stacking |
| Analog 4 (-Cl) | -7.1 | Tyr46, Val49 | Hydrophobic |
These results would suggest that modifications to the carboxylate and methoxy groups could significantly influence the binding affinity and interaction profile with PTP1B. For example, a carboxylic acid group (Analog 2) might form stronger electrostatic interactions with positively charged residues in the active site, leading to a lower binding energy and potentially higher inhibitory activity.
Molecular Dynamics Simulations to Explore Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of the binding mode and the conformational changes that may occur over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, thus simulating the behavior of the system at an atomic level.
For the this compound-PTP1B complex, an MD simulation would typically be performed for a period of nanoseconds to microseconds. The simulation would start with the docked pose of the ligand in the protein's active site. The analysis of the simulation trajectory can reveal important information about the stability of the complex, the flexibility of the ligand and protein, and the key interactions that are maintained throughout the simulation.
Key parameters analyzed in an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, the simulation can provide detailed information on the persistence of specific hydrogen bonds and other interactions.
The table below presents a hypothetical summary of results from a 100-nanosecond MD simulation of this compound bound to PTP1B.
| Simulation Parameter | Value | Interpretation |
|---|---|---|
| Average Ligand RMSD (Å) | 1.2 ± 0.3 | The ligand remains stably bound in the active site. |
| Average Protein Backbone RMSD (Å) | 1.5 ± 0.2 | The overall protein structure is stable. |
| Key Interacting Residue RMSF (Å) | Arg47: 0.8, Asp48: 0.9, Tyr46: 0.7 | The key binding residues show low flexibility, indicating stable interactions. |
| Hydrogen Bond Occupancy (%) with Arg47 | 85% | A persistent hydrogen bond is formed between the ligand and Arg47. |
These results would indicate that the complex is stable over the simulation time, with the ligand maintaining its key interactions within the binding pocket. This provides confidence in the binding mode predicted by molecular docking and suggests that this compound could be a stable inhibitor of PTP1B.
Academic Research Applications of Methyl 4 Methoxythiophene 2 Carboxylate Derivatives
Versatility as Synthons and Building Blocks in Organic Synthesis
The thiophene (B33073) ring, particularly when functionalized as in Methyl 4-methoxythiophene-2-carboxylate and its analogues, serves as a highly versatile synthon in organic chemistry. A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. These thiophene derivatives are prized as building blocks for constructing more complex molecules, including pharmaceuticals and agrochemicals. mdpi.comnbinno.com
One prominent example is the use of related aminothiophene carboxylates, such as Methyl 3-aminothiophene-2-carboxylate, as key intermediates. mdpi.com The amino and carboxylate groups on the thiophene ring are reactive sites that allow for the construction of various molecular architectures. mdpi.comnbinno.com For instance, the amino group can readily participate in condensation reactions to form fused ring systems, while the carboxylate can be modified to create amides or other functional groups. nbinno.com
Furthermore, diazotized derivatives, such as 2-(methoxycarbonyl)thiophen-3-yl-diazonium salts prepared from methyl-3-aminothiophene-2-carboxylate, are effective precursors for forming new carbon-carbon bonds, enabling the synthesis of bifunctional compounds that are otherwise difficult to access. mdpi.com The reactivity of these building blocks makes them indispensable for researchers aiming to develop novel molecular structures with specific functions. nbinno.com
Development of Advanced Heterocyclic Scaffolds for Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and drug discovery. The thiophene nucleus is considered a "privileged scaffold" because it is a recurring structural motif in a wide range of biologically active compounds. rsc.orgnih.gov Derivatives of this compound are instrumental in the development of advanced and novel heterocyclic scaffolds.
Researchers utilize the thiophene core to synthesize more complex systems like thienopyrimidines, which are key structural elements in compounds developed as kinase inhibitors for cancer therapy, calcium receptor antagonists, and antiviral agents. georganics.sk The inherent structure of aminothiophene esters provides a robust starting point for creating diverse libraries of compounds for biological screening. nbinno.comgeorganics.sk For example, the thiophene carboxamide scaffold has been used to generate novel compounds with significant antiproliferative effects against various cancer cell lines. researchgate.net The ability to functionalize the thiophene ring allows for fine-tuning the electronic and steric properties of the resulting molecules, which is crucial for optimizing their interaction with biological targets.
Contributions to Material Science Research
The unique electronic properties of the thiophene ring have made its derivatives a major focus in material science research. researchgate.net
Thiophene-based molecules and polymers are renowned for their semiconducting properties, making them ideal candidates for applications in organic electronics. researchgate.netresearchgate.net These materials are utilized in a variety of devices, including:
Organic Field-Effect Transistors (OFETs) researchgate.net
Organic Light-Emitting Diodes (OLEDs) rsc.org
Organic Solar Cells (OSCs) researchgate.net
The electron-rich nature of the thiophene ring facilitates charge transport, a critical requirement for semiconductor materials. researchgate.net Research has shown that the incorporation of thiophene units into larger π-conjugated systems can enhance the performance of these electronic devices. researchgate.netunibo.it The versatility of thiophene chemistry allows scientists to synthesize a wide range of materials with tailored electronic and optical properties for specific applications. unibo.it
Thiophene derivatives can serve as monomers for the synthesis of specialized polymers. While direct polymerization of this compound is less common, related methoxy-substituted aromatic compounds demonstrate the potential of this chemical class. For instance, 2-methoxy-4-vinylphenol, a monomer derived from the natural product ferulic acid, is used to prepare functional monomers for radical polymerizations. mdpi.com This platform allows for the creation of both thermoplastics and thermoset polymers, showcasing the potential for developing biobased materials from lignin-derived precursors. mdpi.com This research highlights a pathway for creating new, functional, and potentially sustainable polymers from monomers with similar structural motifs to methoxy-substituted thiophenes.
Research in Agrochemical Synthesis and Compound Development
Derivatives of thiophene carboxylates are critical building blocks in the synthesis of modern agrochemicals, particularly insecticides. nih.govresearchgate.netnih.gov Research has focused on developing efficient manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives, which are key intermediates for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. nih.govresearchgate.netnih.gov
These insecticides are designed for broad-spectrum control of chewing and sap-feeding pests like aphids, mites, and whiteflies, while exhibiting low mammalian toxicity. nih.govresearchgate.net The thiophene moiety forms a crucial part of the final active molecule. The development of synthetic routes to compounds like 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonitrile has been a significant area of research to enable the large-scale production of these targeted agricultural products. nih.govnih.govresearchgate.net Additionally, Methyl 3-aminothiophene-2-carboxylate is recognized as a key starting material for agrochemicals such as the sulfonylurea herbicide thifensulfuron-methyl. mdpi.com
| Thiophene Building Block | Target Agrochemical Class | Pest Target | Reference |
|---|---|---|---|
| 4-bromo-3-methyl-2-thiophenecarbonyl chloride | 2,6-dihaloaryl 1,2,4-triazole Insecticides | Aphids, Mites, Whiteflies | nih.govnih.gov |
| 3,4,5-trichloro-2-thiophenecarbonyl chloride | 2,6-dihaloaryl 1,2,4-triazole Insecticides | Aphids, Mites, Whiteflies | nih.govnih.gov |
| 3,4,5-trichloro-2-thiophenecarbonitrile | 2,6-dihaloaryl 1,2,4-triazole Insecticides | Aphids, Mites, Whiteflies | nih.govnih.gov |
| Methyl 3-aminothiophene-2-carboxylate | Sulfonylurea Herbicides | Broadleaf Weeds | mdpi.com |
Investigative Studies for Colorants and Dyes
The chromophoric properties of extended aromatic systems make thiophene derivatives attractive for the development of new dyes and colorants. Methyl-3-aminothiophene-2-carboxylate is a known intermediate in the synthesis of dyes. mdpi.com Thiophene-based azo dyes, which contain the characteristic -N=N- linkage, are synthesized for various applications due to their vibrant colors and stability. espublisher.com
Research into thiophene-based organic dyes has led to the creation of fluorescent probes for biological imaging. For example, novel cyanine dyes incorporating a π-conjugated bridge of thiophene units have been developed for the detection of NAD(P)H in living cells. rsc.org Furthermore, thiophene-based dyes are investigated as sensitizers in dye-sensitized solar cells (DSSCs), where their ability to absorb light and inject electrons into a semiconductor is crucial for device performance. mdpi.com The introduction of moieties like thienothiophene into dye structures helps to shift their absorption to longer wavelengths, improving the light-harvesting efficiency of solar cells. mdpi.com
| Dye Class | Research Application | Key Feature | Reference |
|---|---|---|---|
| Thiophene-Azo Dyes | Industrial Colorants | Vibrant colors and stability | espublisher.com |
| Thiophene-Cyanine Dyes | Live Cell Imaging Probes | Deep red emission and large Stokes shift | rsc.org |
| Thienothiophene-Based Dyes | Dye-Sensitized Solar Cells | Red-shifted light absorption | mdpi.com |
Utility in Enzyme Inhibition Studies and Probe Development
Derivatives of this compound have emerged as significant scaffolds in the field of enzyme inhibition and the development of molecular probes. The inherent structural features of the thiophene ring, combined with the electronic properties of the methoxy (B1213986) and carboxylate groups, provide a versatile platform for designing molecules that can interact with the active sites of various enzymes with high specificity and affinity.
One notable area of research involves the design of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. A study focused on the design and synthesis of a series of methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives. These compounds were specifically engineered to target the active site of PTP1B. The research highlighted the crucial interactions between the thiophene-based scaffold and the amino acid residues within the enzyme's catalytic domain, leading to potent inhibitory activity. The modular nature of the synthesis allows for systematic modifications of the aryl-amido substituent, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitory potency and selectivity.
Furthermore, thiophene-2-carboxamide derivatives, which can be conceptually derived from this compound, have been investigated for their antibacterial and antioxidant properties. Some of these derivatives, incorporating a methoxy group, have demonstrated significant biological activity, which is often mediated by enzyme interactions. For instance, certain thiophene-2-carboxamide derivatives have shown promising inhibition of bacterial growth, and molecular docking studies have suggested potential interactions with bacterial enzymes.
The development of fluorescent probes for detecting enzyme activity is another critical application. While direct use of this compound as a fluorophore is not extensively documented, its derivatives can be functionalized with fluorogenic moieties. The thiophene core can act as a recognition element for a specific enzyme. Upon enzymatic reaction, a change in the electronic properties of the molecule can lead to a detectable fluorescent signal. This "turn-on" or "turn-off" mechanism is a cornerstone of modern chemical biology, allowing for the real-time monitoring of enzyme activity in complex biological systems.
Table 1: Examples of this compound Derivatives in Enzyme Studies
| Derivative Class | Target Enzyme/Activity | Research Findings |
|---|---|---|
| Methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylates | Protein Tyrosine Phosphatase 1B (PTP1B) | Designed as potent inhibitors with specific interactions in the enzyme's active site. |
| Thiophene-2-carboxamides (with methoxy substitution) | Bacterial enzymes, Antioxidant activity | Exhibit antibacterial properties and potential for enzyme-mediated antioxidant effects. |
| Functionalized Thiophene Derivatives | General (Probe Development) | Can be modified with fluorophores to act as enzyme-activated fluorescent probes. |
Role as Precursors for Pharmacologically Relevant Thiophene Derivatives
This compound and its close structural analogs serve as valuable precursors in the synthesis of a wide array of pharmacologically significant thiophene derivatives. The thiophene nucleus is a well-established privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The functional groups present on this compound, namely the ester and the methoxy group, offer multiple reaction sites for chemical modification and elaboration into more complex molecules.
A key synthetic utility of this class of compounds is in the preparation of substituted 3-aminothiophenes. For example, 3-amino-4-methoxycarbonylthiophene has been utilized as a starting material for the synthesis of compounds with herbicidal and pharmaceutical applications. The amino group can be readily introduced and then serves as a handle for further derivatization, such as in the formation of amides, ureas, and sulfonamides, leading to diverse libraries of compounds for biological screening.
Moreover, the thiophene-2-carboxylic acid moiety, which can be obtained by hydrolysis of the methyl ester, is a common building block. Halogenated derivatives of 2-thiophenecarboxylic acid, for instance, are crucial intermediates in the synthesis of novel insecticides. The synthesis of these halogenated thiophenes often starts from commercially available substituted thiophenes, which are then subjected to regioselective halogenation and further functional group manipulations.
The versatility of thiophene derivatives as precursors is also evident in their use in constructing fused heterocyclic systems. The thiophene ring can be annulated with other rings to create thienopyrimidines, thienopyridines, and other polycyclic structures that often exhibit potent biological activities, including anticancer and antiviral properties.
Table 2: Pharmacologically Relevant Scaffolds Derived from Thiophene-2-Carboxylate (B1233283) Precursors
| Precursor Type | Resulting Pharmacological Scaffold | Therapeutic Area (Example) |
|---|---|---|
| 3-Amino-4-methoxycarbonylthiophene | Substituted 3-aminothiophenes | Agrochemicals, Pharmaceuticals |
| Halogenated 2-thiophenecarboxylic acids | Halogenated aryl triazoles | Insecticides |
| Functionalized Thiophene-2-carboxylates | Thienopyrimidines | Oncology |
| Thiophene-2-carboxylate esters | Diverse substituted thiophenes | Various (Antiviral, Antibacterial) |
Application as Analytical Standards in Thiophene Derivative Detection
In the field of analytical chemistry, well-characterized and highly pure compounds are essential for the accurate identification and quantification of substances. This compound, due to its defined chemical structure and properties, has the potential to be used as an analytical standard for the detection and analysis of other thiophene derivatives.
The use of analytical standards is fundamental in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). In these methods, a known concentration of the standard is used to create a calibration curve, which then allows for the determination of the concentration of an unknown analyte in a sample. For instance, if a researcher is synthesizing a library of thiophene-based compounds, this compound could serve as a reference compound to verify the presence of the thiophene core or to quantify related impurities.
While specific research articles detailing the widespread application of this compound as a primary analytical standard are not abundant, the commercial availability of this and related simple thiophene esters from chemical suppliers, often with specified purity levels, suggests their use in this capacity. The presence of distinct signals in NMR and mass spectra for this compound makes it a suitable reference point for the structural elucidation of new, more complex thiophene derivatives.
The development of analytical methods for monitoring the presence of thiophene-containing pharmaceuticals or environmental contaminants would also necessitate the use of appropriate standards. In such cases, a stable and easily characterizable molecule like this compound or a closely related analog would be an ideal candidate for a certified reference material.
Table 3: Potential Applications of this compound as an Analytical Standard
| Analytical Technique | Purpose of Standard | Application Area |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Calibration, Retention time reference | Pharmaceutical quality control, Impurity profiling |
| Gas Chromatography (GC) | Calibration, Identification | Analysis of volatile thiophene derivatives |
| Mass Spectrometry (MS) | Mass calibration, Fragmentation pattern reference | Structural elucidation of new compounds |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shift reference | Structural confirmation of synthetic products |
Future Research Directions and Perspectives on Methyl 4 Methoxythiophene 2 Carboxylate
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes is paramount for the widespread application of methyl 4-methoxythiophene-2-carboxylate and its derivatives. While traditional methods for thiophene (B33073) synthesis, such as the Paal-Knorr or Gewald reactions, have been foundational, future research will focus on more sophisticated and sustainable approaches. nih.gov
One of the most promising areas is the continued development of C-H bond functionalization . This strategy allows for the direct introduction of functional groups onto the thiophene ring, bypassing the need for pre-functionalized starting materials. nih.govnih.gov Palladium-catalyzed direct arylation, for instance, has shown success in functionalizing various positions of the thiophene ring. wikipedia.org Future efforts will likely concentrate on developing catalysts that offer higher regioselectivity, particularly for the less reactive positions of the thiophene nucleus, and expanding the scope of compatible functional groups. nih.govnih.gov
Photocatalysis is another emerging field with significant potential for thiophene synthesis and modification. researchgate.netchemrxiv.orgscbt.com Visible-light-driven reactions offer a greener alternative to traditional methods that often require harsh conditions. researchgate.net Research in this area will likely focus on designing novel photocatalysts that can mediate a wider range of transformations on the thiophene core, including carboxylation and amination reactions, with high efficiency and selectivity. researchgate.netsigmaaldrich.com
Furthermore, the application of flow chemistry presents an opportunity to improve the synthesis of thiophene carboxylates in a continuous and scalable manner. Flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier purification. The integration of in-line purification and analysis techniques will be a key aspect of future developments in this area.
Finally, biocatalysis , utilizing enzymes to perform specific chemical transformations, is a burgeoning field in organic synthesis. The use of "ene"-reductases, for example, has been demonstrated in the cross-coupling of thiophene derivatives under visible light. nottingham.ac.uk Future research will aim to discover and engineer enzymes that can catalyze the synthesis and derivatization of this compound with high enantioselectivity, a crucial aspect for the development of chiral drugs and materials.
| Synthetic Methodology | Potential Advantages | Future Research Focus |
| C-H Functionalization | Atom economy, reduced waste, access to novel derivatives. nih.govnih.gov | Development of highly regioselective catalysts, expansion of functional group tolerance. |
| Photocatalysis | Use of renewable energy, mild reaction conditions, green chemistry. researchgate.netchemrxiv.org | Design of novel photocatalysts, exploration of new reaction pathways. |
| Flow Chemistry | Scalability, improved safety, higher yields, process automation. | Integration of purification and analysis, library synthesis. |
| Biocatalysis | High selectivity (enantio-, regio-), mild conditions, sustainability. nottingham.ac.uk | Enzyme discovery and engineering, application in complex molecule synthesis. |
Integration of Advanced Computational Techniques for Predictive Modeling
The synergy between experimental and computational chemistry is set to accelerate the discovery and optimization of thiophene-based molecules. Advanced computational techniques are becoming indispensable tools for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new compounds.
Density Functional Theory (DFT) is a powerful quantum mechanical method for studying the electronic structure and reactivity of molecules. researchgate.net Future applications of DFT in the context of this compound will involve more accurate predictions of its reactivity towards various reagents, elucidating the mechanisms of novel synthetic reactions, and calculating its optoelectronic properties for applications in organic electronics. researchgate.netresearchgate.net For instance, DFT can be used to predict the HOMO-LUMO gap, which is crucial for designing materials for organic solar cells. researchgate.net
Machine learning (ML) and deep learning models are rapidly emerging as powerful tools for predicting a wide range of chemical and physical properties. nih.govnih.gov These models can be trained on large datasets to predict properties such as solubility, toxicity, and reactivity with high accuracy. nih.govnih.gov In the future, ML models will be developed to predict the properties of novel this compound derivatives before they are synthesized, thereby saving significant time and resources. nih.govnih.gov For example, models like the Light Gradient Boosting Machine (LightGBM) have shown superior performance in predicting the high-pressure density of thiophene derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies will continue to be important for the rational design of biologically active thiophene carboxylates. wikipedia.orgrsc.org By correlating the structural features of molecules with their biological activity, QSAR models can guide the optimization of lead compounds. Future QSAR studies will likely incorporate more sophisticated molecular descriptors and machine learning algorithms to build more predictive models for various therapeutic targets. wikipedia.org
Molecular docking simulations are crucial for understanding the interactions between small molecules and biological macromolecules, such as enzymes and receptors. scbt.commdpi.com These techniques will be instrumental in the design of novel drugs based on the this compound scaffold. Future research will focus on improving the accuracy of docking scoring functions and incorporating protein flexibility to better predict binding affinities and modes. mdpi.com
| Computational Technique | Application in Thiophene Research | Future Directions |
| Density Functional Theory (DFT) | Predicting reactivity, electronic structure, and spectroscopic properties. researchgate.net | More accurate mechanistic studies, design of materials with tailored optoelectronic properties. |
| Machine Learning (ML) | Predicting physical properties, toxicity, and bioactivity. nih.govnih.gov | In silico screening of large virtual libraries, development of more generalizable models. |
| QSAR | Guiding the design of biologically active compounds. wikipedia.orgrsc.org | Integration of 3D-QSAR and machine learning, prediction of ADMET properties. |
| Molecular Docking | Predicting binding modes and affinities to biological targets. scbt.commdpi.com | Improved scoring functions, inclusion of protein flexibility, virtual screening. |
Exploration of Novel Reaction Pathways and Derivatization Strategies
The functionalization of the thiophene ring at various positions is key to tuning the properties of this compound for specific applications. Future research will focus on discovering and developing novel reaction pathways and derivatization strategies to expand the chemical space accessible from this scaffold.
A primary focus will be on the selective functionalization of the C3 and C5 positions of the thiophene ring, which are often less reactive than the C2 position. The development of new catalysts and directing groups will be crucial for achieving high regioselectivity in these transformations. nih.govnih.gov
Cross-coupling reactions , such as the Suzuki, Stille, and Kumada couplings, will continue to be workhorse reactions for the synthesis of complex thiophene derivatives. researchgate.netsigmaaldrich.com Future advancements in this area will involve the development of more robust and versatile catalysts that can tolerate a wider range of functional groups and operate under milder conditions. The use of these reactions in the synthesis of conjugated oligomers and polymers from thiophene carboxylate monomers holds significant promise for materials science. chemrxiv.orgresearchgate.net
Post-synthetic modification of pre-assembled structures, such as polymers or metal-organic frameworks (MOFs) containing thiophene carboxylate units, is an emerging strategy for creating functional materials. rsc.orguni.lu This approach allows for the introduction of functionalities that may not be compatible with the initial polymerization or framework assembly conditions. Future research will explore a wider range of post-synthetic modification reactions to create materials with tailored properties for applications in catalysis, sensing, and drug delivery. uni.lu
Furthermore, the exploration of multicomponent reactions involving this compound as a building block will enable the rapid and efficient synthesis of complex molecular architectures in a single step. The discovery of new multicomponent reactions that incorporate the thiophene carboxylate moiety will be a significant area of future investigation.
Interdisciplinary Research Integrating Thiophene Carboxylates in Emerging Fields
The versatile properties of thiophene derivatives make them attractive candidates for a wide range of applications in emerging interdisciplinary fields. Future research on this compound will be increasingly driven by the demand for new materials and molecules in these areas.
In the field of organic electronics , thiophene-based materials are already widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.gov Future research will focus on designing and synthesizing novel derivatives of this compound to create materials with improved charge carrier mobility, higher power conversion efficiencies, and enhanced stability. nih.gov The incorporation of thiophene carboxylates into conjugated polymers is a particularly promising avenue for developing next-generation organic electronic devices. rsc.org
In drug discovery , the thiophene ring is a privileged scaffold found in numerous approved drugs. nih.gov Derivatives of this compound will be explored for their potential as novel therapeutic agents for a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.gov An exciting and growing area is the use of thiophene-containing compounds as photosensitizers in photodynamic therapy (PDT) and for bioimaging . nih.govnih.govresearchgate.netchemrxiv.org Their ability to generate reactive oxygen species upon light irradiation makes them promising candidates for targeted cancer therapy. nih.gov
In materials science and nanotechnology , thiophene carboxylates can serve as building blocks for the synthesis of functional materials with unique properties. scbt.comresearchgate.net For example, they can be used to create novel polymers for chemical sensors, or as electrode materials for high-performance batteries. rsc.orgmdpi.com The self-assembly of thiophene carboxylate derivatives into well-defined nanostructures is another area of interest for creating materials with tailored optical and electronic properties. researchgate.net
The successful integration of this compound and its derivatives into these emerging fields will require close collaboration between chemists, physicists, biologists, and engineers. This interdisciplinary approach will be essential for translating fundamental chemical discoveries into real-world applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
